

A Comprehensive Spectroscopic Guide to Glycidol: NMR, IR, and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glycidol*

Cat. No.: *B123203*

[Get Quote](#)

Introduction

Glycidol (oxiran-2-ylmethanol) is a bifunctional organic molecule featuring both an epoxide and a primary alcohol group.^[1] This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, including the production of pharmaceuticals, glycidyl ethers, esters, and amines.^[1] Given its reactivity and importance, rigorous characterization is essential to ensure purity, verify structure, and monitor reactions. This technical guide provides an in-depth analysis of the core spectroscopic data for **glycidol**, offering researchers, scientists, and drug development professionals a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through data from reputable sources, ensuring a high degree of scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For **glycidol**, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The Causality Behind the Method ¹H NMR analysis of **glycidol** reveals a complex, non-first-order splitting pattern due to the chiral center at C2. This chirality renders the two protons on C1 (the CH₂OH group) and the two protons on C3 (the epoxide CH₂) diastereotopic. Consequently, they are chemically non-equivalent and couple not only with neighboring protons but also with each other (geminal coupling). Understanding this diastereotopicity is key to correctly interpreting the spectrum.

Experimental Protocol: Acquiring a High-Resolution Spectrum A self-validating protocol for ¹H NMR analysis ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **glycidol** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; protic impurities in the solvent can exchange with the hydroxyl proton, potentially broadening or obscuring its signal.
- **Instrumentation:** Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, such as a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[\[2\]](#)
- **Data Acquisition:** Record the spectrum at a controlled temperature (e.g., 298 K). A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

Spectrum Analysis and Interpretation The ¹H NMR spectrum of **glycidol** displays five distinct proton signals, often described as an ABMXX' or related spin system.

- **H-2 (Methine Proton):** The single proton on the chiral carbon (C2) appears as a multiplet around δ 3.1-3.2 ppm. It is coupled to the two diastereotopic protons on C3 and the two diastereotopic protons on C1.
- **H-3 (Epoxide Methylene Protons):** The two protons on the epoxide carbon C3 appear as distinct multiplets. One proton (H-3a) resonates around δ 2.6 ppm and the other (H-3b) around δ 2.8 ppm. They exhibit geminal coupling to each other and vicinal coupling to H-2.
- **H-1 (Hydroxymethyl Protons):** The two protons of the CH₂OH group also appear as separate multiplets due to their diastereotopic nature, typically in the range of δ 3.5-3.9 ppm. They

show geminal coupling to each other and vicinal coupling to H-2.

- OH Proton: The hydroxyl proton signal is often a broad singlet, but its chemical shift and multiplicity are highly dependent on concentration, solvent, and temperature. It can couple with the H-1 protons.

Data Presentation: ^1H NMR of **Glycidol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-3a (Epoxide CH)	~2.6	dd	$^3\text{J} \approx 2.5, ^2\text{J} \approx 5.0$
H-3b (Epoxide CH)	~2.8	dd	$^3\text{J} \approx 4.1, ^2\text{J} \approx 5.0$
H-2 (Methine CH)	~3.15	m	-
H-1a (CH_2OH)	~3.6	dd	$^3\text{J} \approx 5.8, ^2\text{J} \approx 11.0$
H-1b (CH_2OH)	~3.8	dd	$^3\text{J} \approx 4.0, ^2\text{J} \approx 11.0$

Note: Values are approximate and can vary with solvent and instrument frequency. Coupling constants represent typical ranges for geminal (^2J) and vicinal (^3J) interactions in such a system.[3][4][5]

Visualization: **Glycidol** ^1H - ^1H Coupling Network This diagram illustrates the key spin-spin coupling interactions within the **glycidol** molecule.

Caption: Proton coupling (J) network in **glycidol**.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: The Causality Behind the Method ^{13}C NMR spectroscopy provides a direct count of the number of chemically non-equivalent carbon atoms. For **glycidol**, three distinct signals are expected, corresponding to the three carbon atoms in its structure. The chemical shifts are highly informative, clearly distinguishing the sp^3 -hybridized carbons of the epoxide ring from the carbon of the primary alcohol.

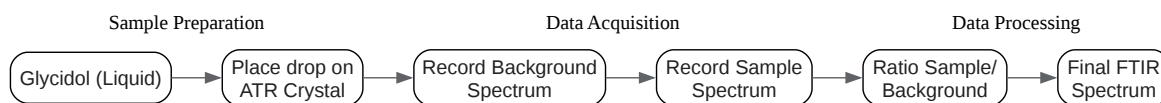
Experimental Protocol: Standard ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. ^{13}C NMR typically requires a higher concentration or a longer acquisition time due to the low natural abundance of the ^{13}C isotope.
- Instrumentation: Use the same FT-NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. This standard practice removes C-H coupling and improves the signal-to-noise ratio.

Spectrum Analysis and Interpretation The proton-decoupled ^{13}C NMR spectrum of **glycidol** shows three sharp singlets.

- C3 (Epoxide Methylene Carbon): Resonates at approximately δ 44.2 ppm.
- C2 (Epoxide Methine Carbon): Appears further downfield around δ 50.8 ppm.
- C1 (Hydroxymethyl Carbon): The carbon bearing the hydroxyl group is the most deshielded, resonating at approximately δ 61.6 ppm.

Data Presentation: ^{13}C NMR of **Glycidol**^[6]^[7]


Carbon Assignment	Chemical Shift (δ , ppm)
C3 (-CH ₂ -, epoxide)	~44.2
C2 (-CH-, epoxide)	~50.8
C1 (-CH ₂ OH)	~61.6

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind the Method IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For **glycidol**, the spectrum is dominated by absorptions from the O-H bond of the alcohol and the C-O bonds of both the alcohol and the epoxide. The presence and characteristics of these bands provide a definitive fingerprint for the compound.

Experimental Protocol: Acquiring the Vibrational Fingerprint

- Sample Preparation: As **glycidol** is a liquid, the spectrum can be obtained neat (undiluted). A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used, where a drop of the sample is placed directly on the ATR crystal.[8]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty cell or clean ATR crystal is recorded first. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum, typically over the range of 4000-400 cm^{-1} .

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR analysis of liquid **glycidol**.

Spectrum Analysis and Interpretation The FTIR spectrum of **glycidol** provides clear evidence for its constituent functional groups.[9][10][11]

- O-H Stretch: A strong and very broad absorption band appears between 3600 and 3200 cm^{-1} . This is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group.
- C-H Stretches: Absorptions in the region of 3050-2850 cm^{-1} correspond to the C-H stretching vibrations of the sp^3 -hybridized carbons. The peaks above 3000 cm^{-1} are often attributed to the epoxide C-H bonds.
- C-O-C (Epoxide) Stretches: The epoxide ring gives rise to characteristic bands. The asymmetric C-O-C stretch appears around 1250 cm^{-1} , and a "ring breathing" symmetric stretch is often seen near 915-830 cm^{-1} .

- C-O (Alcohol) Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is observed in the $1080\text{-}1040\text{ cm}^{-1}$ region.

Data Presentation: Key FTIR Absorption Bands for **Glycidol**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
3600-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3050-2850	Medium	C-H stretch (aliphatic)
~1250	Medium	C-O-C stretch (epoxide, asymm.)
~1045	Strong	C-O stretch (primary alcohol)
~860	Medium	C-O-C stretch (epoxide, symm.)

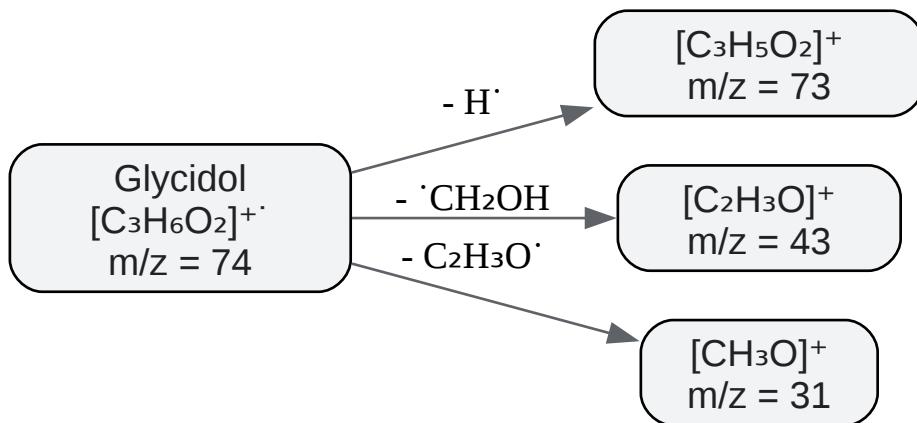
Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind the Method Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. For **glycidol**, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pathways are logical and predictable based on the structure, involving the cleavage of the weakest bonds and the formation of stable carbocations or radical cations.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **glycidol** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from the solvent and any impurities before it enters the MS.

- Data Acquisition: The sample is injected into the GC, vaporized, and passed through a capillary column. Upon elution, it enters the ion source of the MS (typically an EI source at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.


Spectrum Analysis and Interpretation The mass spectrum of **glycidol** confirms its molecular weight and reveals characteristic fragments.[\[12\]](#)

- Molecular Ion (M^+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 74, corresponding to the molecular weight of $C_3H_6O_2$. This peak may be of low intensity due to the instability of the ionized molecule.[\[12\]](#)
- Key Fragment Ions: The fragmentation pattern is dominated by cleavages adjacent to the oxygen atoms.
 - m/z 73: Loss of a single hydrogen atom ($[M-H]^+$).
 - m/z 57: Loss of a hydroxyl radical ($[M-OH]^+$).
 - m/z 43: A major peak resulting from the loss of the hydroxymethyl radical ($[M-CH_2OH]^+$), forming a stable $C_2H_3O^+$ fragment.
 - m/z 31: A prominent peak corresponding to the $[CH_2OH]^+$ ion, formed by cleavage of the C1-C2 bond.

Data Presentation: Major EI-MS Fragments of Glycidol[\[12\]](#)

m/z	Relative Intensity	Proposed Fragment Ion/Loss
74	Low	$[C_3H_6O_2]^+$ (Molecular Ion)
73	Moderate	$[M-H]^+$
43	High	$[M-CH_2OH]^+$
31	High	$[CH_2OH]^+$

Visualization: Primary Fragmentation Pathways of **Glycidol** This diagram shows the formation of the major fragments from the **glycidol** molecular ion.

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation of **glycidol**.

Conclusion

The comprehensive spectroscopic data presented in this guide— 1H NMR, ^{13}C NMR, FTIR, and MS—provide a robust and self-validating framework for the unequivocal identification and characterization of **glycidol**. The detailed analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns offers researchers a reliable reference standard. These data are critical for professionals in drug development and chemical synthesis for quality control, reaction monitoring, and structural verification, ensuring the integrity and success of their scientific endeavors.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0252861).
- SpectraBase. (n.d.). **Glycidol** - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). **Glycidol**.
- ResearchGate. (n.d.). FTIR spectra of (a) **Glycidol** and (b) HTPDMS.
- Royal Society of Chemistry. (n.d.). Electronic supporting information.
- PubChem. (n.d.). **Glycidol**.
- NIST. (n.d.). **Glycidol**. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). **Glycidol** - Optional[^{13}C NMR] - Spectrum.

- Wikipedia. (n.d.). **Glycidol**.
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. *Indonesian Journal of Science & Technology*, 4(1), 1-12.
- Chemistry Connected. (n.d.). NMR coupling.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- ResearchGate. (2019). Can you please give me any reference or an explanation on the splitting tree (with coupling constant) for glycerol proton NMR?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Glycidol - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Glycidol(556-52-5) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Glycidol(556-52-5) IR Spectrum [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Glycidol [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Glycidol: NMR, IR, and Mass Spectrometry Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123203#glycidol-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com